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Core Science & Biosynthesis

Foundational

Chemical Structure and Physicochemical Properties of Lesinurad Impurity 19: An In-Depth Technical Guide

Executive Summary Lesinurad is a potent uricosuric agent designed to inhibit the URAT1 and OAT4 transporters, thereby lowering serum uric acid levels in patients suffering from gout[1]. However, the physicochemical stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lesinurad is a potent uricosuric agent designed to inhibit the URAT1 and OAT4 transporters, thereby lowering serum uric acid levels in patients suffering from gout[1]. However, the physicochemical stability of its thioether and carboxylic acid moieties presents significant analytical and formulation challenges. Lesinurad Impurity 19 (CAS: 2250243-55-9)[2] emerges as a critical degradation product and process impurity. This whitepaper provides an in-depth mechanistic analysis of the formation, structural elucidation, and analytical quantification of Impurity 19, equipping drug development professionals with causality-driven protocols for rigorous impurity profiling.

Pharmacological Context and Structural Vulnerability

Lesinurad functions by mimicking uric acid, allowing it to bind competitively to the URAT1 transporter in the proximal renal tubule[3]. The structural pharmacophore responsible for this binding is the terminal carboxylic acid, which maintains a negative charge at physiological pH.

However, the parent active pharmaceutical ingredient (API), Lesinurad (C17H14BrN3O2S)[4], contains two highly reactive sites:

  • An electron-rich thioether (-S-) linkage.

  • A terminal carboxylic acid (-COOH).

Under specific environmental or synthetic conditions, these sites undergo dual modifications, resulting in the formation of Lesinurad Impurity 19 (C18H16BrN3O4S)[5].

Structural Elucidation of Lesinurad Impurity 19

Lesinurad Impurity 19 is chemically defined as methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetate[6]. The structural divergence from the parent API lies in the oxidation of the thioether to a sulfone and the esterification of the carboxylic acid to a methyl ester.

Table 1: Comparative Physicochemical Properties
PropertyLesinurad (Parent API)Lesinurad Impurity 19
CAS Number 878672-00-52250243-55-9
PubChem CID 53465279138110449
Molecular Formula C17H14BrN3O2SC18H16BrN3O4S
Molecular Weight 404.28 g/mol 450.31 g/mol
Functional Groups Thioether, Carboxylic AcidSulfone, Methyl Ester
Pharmacophore Status Active (URAT1 binding)Inactive (Neutralized acidity)
Mass Shift (Δ) Base Mass+46.03 Da

Mechanistic Pathways of Degradation: Causality and Kinetics

Understanding the causality behind the formation of Impurity 19 is essential for developing robust API storage and formulation strategies. The degradation is a two-step cascade:

  • Oxidative Stress (Sulfone Formation): The thioether sulfur in Lesinurad is highly nucleophilic. Exposure to atmospheric oxygen, photolytic stress, or residual peroxides in polymeric excipients leads to sequential oxidation. The sulfur atom is first oxidized to a transient sulfoxide (-SO-), which is rapidly oxidized further to a stable sulfone (-SO2-)[6].

  • Artifactual Esterification: The carboxylic acid moiety is susceptible to Fischer esterification. If the API is exposed to methanolic solvents (often used in crystallization or as an HPLC mobile phase) in the presence of trace acidic conditions, the carboxylic acid is converted into a methyl ester[7].

DegradationPathway API Lesinurad (API) Thioether & Carboxylic Acid Oxidation Oxidative Stress (O2, Peroxides) API->Oxidation Oxidation Sulfone Sulfone Intermediate (-SO2-) Oxidation->Sulfone Esterification Esterification (Methanol, H+) Sulfone->Esterification Solvent Interaction Imp19 Lesinurad Impurity 19 Sulfone Methyl Ester Esterification->Imp19

Fig 1. Degradation pathway of Lesinurad to Impurity 19 via oxidation and esterification.

Analytical Methodology: Self-Validating Isolation and Quantification

To accurately quantify Impurity 19 without inducing artifactual degradation during the analysis itself, the experimental protocol must be meticulously designed. Using methanol in the sample preparation will artificially generate Impurity 19, leading to false-positive stability failures.

Causality-Driven UHPLC-MS/MS Protocol

Step 1: Sample Preparation Dissolve 10 mg of Lesinurad API in 10 mL of 100% Acetonitrile. Causality: Acetonitrile is an aprotic solvent. By strictly avoiding protic solvents like methanol or ethanol, we eliminate the chemical possibility of artifactual in-source esterification during sample handling.

Step 2: System Suitability and Self-Validation Inject a blank (pure acetonitrile) to establish a baseline and rule out column carryover. Follow this with a spiked recovery sample (API spiked with a known 0.15% standard of Impurity 19). Validation: The analytical system is programmed to halt if the recovery of the spiked standard falls outside the 95–105% threshold. This self-validating loop ensures that any Impurity 19 detected in subsequent runs is an endogenous degradation product, not an analytical artifact.

Step 3: UHPLC Separation Utilize a sub-2 µm C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm) to achieve high-resolution separation between the API and the more polar sulfone derivative. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

Step 4: MS/MS Detection Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) MRM mode. Monitor the precursor-to-product ion transitions. The mass shift of +46.03 Da (from m/z 404.28 in Lesinurad to m/z 450.31 in Impurity 19) definitively identifies the dual sulfone/methyl ester modification.

AnalyticalWorkflow Prep 1. Sample Preparation (Aprotic Solvent Extraction) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC MS 3. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 4. Data Analysis (Quantification & Validation) MS->Data

Fig 2. LC-MS/MS analytical workflow for the isolation and quantification of Lesinurad Impurity 19.

Toxicological and Pharmacological Implications

The structural transformation from Lesinurad to Impurity 19 has profound pharmacological consequences. The URAT1 transporter requires an acidic pharmacophore for substrate recognition[1]. The esterification of the carboxylic acid in Impurity 19 neutralizes this critical acidic moiety, rendering the molecule pharmacologically inactive. Furthermore, the introduction of a sulfone group significantly alters the lipophilicity and electron distribution of the molecule, potentially leading to off-target interactions or altered hepatic clearance pathways. Consequently, regulatory bodies require strict monitoring of this impurity, typically capping its acceptable limit at <0.15% in the final API batch per ICH Q3A guidelines.

Conclusion

Lesinurad Impurity 19 represents a classic example of a dual-pathway degradation product, driven by oxidative stress and solvent-mediated esterification. By understanding the chemical causality behind its formation, analytical scientists can design self-validating, aprotic UHPLC-MS/MS workflows that accurately profile the API's stability, ensuring the safety and efficacy of the final therapeutic product.

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Exploratory

Mechanistic Profiling and Control of Lesinurad Impurity 19 During API Synthesis

A Technical Whitepaper on Oxidative Degradation Pathways and Process Optimization Executive Summary Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter, utilized in combina...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Oxidative Degradation Pathways and Process Optimization

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter, utilized in combination therapies for the management of gout. During the multi-step synthesis of the Lesinurad active pharmaceutical ingredient (API), strict control over process-related impurities is critical for regulatory compliance and safety. This whitepaper provides an in-depth mechanistic analysis of Lesinurad Impurity 19 (CAS: 2250243-55-9), a sulfone derivative formed via unintended oxidative side reactions[1]. We detail the chemical causality of its formation during the triazole bromination step, outline self-validating analytical protocols for its detection, and propose scalable mitigation strategies utilizing continuous flow chemistry[2].

Chemical Context & Structural Identity

In the primary industrial synthesis of Lesinurad, the core molecular framework is constructed via the alkylation of a 1,2,4-triazole-3-thiol derivative with a methyl bromoacetate equivalent. This yields a thioether ester intermediate (Intermediate 8). Subsequent bromination of the triazole ring and final ester hydrolysis yield the Lesinurad API[3].

Impurity 19 is chemically defined as methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetate[1]. Unlike the API or its direct precursors, which feature a thioether (-S-) linkage, Impurity 19 contains a fully oxidized sulfone (-SO 2​ -) moiety.

Table 1: Physicochemical Comparison of Lesinurad and Key Process Analogs

CompoundChemical NameFormulaExact Mass (Da)Structural Role
Intermediate 8 Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetateC 18​ H 16​ BrN 3​ O 2​ S418.01Key Thioether Precursor
Lesinurad 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidC 17​ H 14​ BrN 3​ O 2​ S404.00Active Pharmaceutical Ingredient
Impurity 19 Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetateC 18​ H 16​ BrN 3​ O 4​ S450.00Oxidative Process Impurity

Mechanism of Formation: The Oxidative Divergence

The formation of Impurity 19 is a classic example of reagent cross-reactivity in process chemistry. It primarily occurs during the bromination of the triazole ring.

Bromination is typically achieved using electrophilic halogen sources such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[4]. While the intended reaction is the electrophilic aromatic substitution at the triazole C5 position, the thioether sulfur is highly nucleophilic and susceptible to oxidation by these same reagents.

Pathway N1 Intermediate 7 (5-Amino Thioether) N2 Intermediate 8 (5-Bromo Thioether) N1->N2 Bromination (NBS/DBDMH) N4 Impurity 19 (Sulfone Ester) N1->N4 Concurrent Rxn N3 Lesinurad API (Target Product) N2->N3 Ester Hydrolysis (NaOH) N2->N4 Over-Oxidation (Excess Br+ / H2O)

Synthetic pathway of Lesinurad highlighting the oxidative divergence to Impurity 19.

The Causality of Thioether Oxidation
  • Electrophilic Attack: The electron-rich sulfur atom attacks the halonium ion (Br + ) generated by NBS/DBDMH, forming a highly reactive bromosulfonium intermediate.

  • Primary Hydrolysis: Trace water in the reaction mixture (often present in hygroscopic solvents like THF) acts as a nucleophile, displacing the bromide to yield a sulfoxide and hydrobromic acid (HBr).

  • Secondary Oxidation: The sulfoxide undergoes a second cycle of electrophilic bromination and hydrolysis, leading to the irreversible formation of the sulfone (Impurity 19).

Mechanism A Thioether Linkage [-S-] B Bromosulfonium Ion [-S+(Br)-] A->B Electrophilic Attack by Br+ C Sulfoxide [-S(=O)-] B->C Hydrolysis (Trace H2O) -HBr D Sulfone (Impurity 19) [-S(=O)2-] C->D Second Oxidation Cycle (Br+ / H2O)

Stepwise mechanism of thioether oxidation to sulfone via bromosulfonium intermediates.

Impact on API Quality

The generation of Impurity 19 presents several downstream processing challenges:

  • Hydrolytic Resistance: The sulfone ester is more sterically and electronically hindered than the thioether ester. During the final NaOH-mediated ester hydrolysis step to form Lesinurad, Impurity 19 may resist hydrolysis, carrying over directly into the final API as a lipophilic ester[3].

  • Purification Bottlenecks: Because of its structural similarity to the API precursors, Impurity 19 often co-crystallizes, rendering standard recrystallization techniques ineffective and necessitating costly chromatographic rework[4].

Self-Validating Experimental Protocols

Protocol A: UPLC-MS Quantification of Impurity 19

To ensure trustworthy analytical validation, this UPLC-MS method leverages the distinct polarity and mass differences between the thioether and the sulfone.

  • Objective: Baseline separation of Intermediate 8 and Impurity 19.

  • Stationary Phase: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic acid in MS-grade H 2​ O; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 8.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ MS in positive ion mode.

  • Causality & Self-Validation: The system is self-validating if the chromatographic resolution ( Rs​ ) between Intermediate 8 ( m/z 419.0 [M+H] + ) and Impurity 19 ( m/z 451.0 [M+H] + ) is 2.0. The sulfone (Impurity 19) will elute earlier than the thioether ester due to the increased polarity imparted by the two additional oxygen atoms. If Rs​ drops below 2.0, the mobile phase preparation (specifically the organic modifier ratio) must be recalibrated.

Protocol B: Mitigation via Continuous Flow Bromination

Batch bromination often suffers from poor mixing, leading to localized high concentrations of the oxidizing brominating agent, which drives sulfone formation. Transitioning to a continuous flow regime suppresses this side reaction[2].

  • Setup: A T-mixer connected to a perfluoroalkoxy (PFA) tubular microreactor.

  • Stream 1: Thioether ester precursor (Intermediate 7) in strictly anhydrous 2-MeTHF.

  • Stream 2: DBDMH (1.02 equivalents) in anhydrous 2-MeTHF.

  • Execution: Pump both streams at mass flow rates yielding a residence time of exactly 2.0 minutes at 20°C.

  • Causality & Self-Validation: The ultra-fast mixing in the microreactor prevents the localized excess of Br + required for the secondary oxidation step. Furthermore, utilizing strictly anhydrous solvents eliminates the trace water necessary for the bromosulfonium hydrolysis. The protocol is self-validating: if in-line UV/IR monitoring detects >0.1% of the sulfone stretch ( 1150 cm −1 ), it immediately indicates a breach in solvent anhydricity, prompting an automated halt to the feed streams.

Conclusion

The formation of Lesinurad Impurity 19 underscores the delicate balance required when employing dual-role reagents (electrophiles that can act as oxidants) in the presence of susceptible heteroatoms like sulfur. By understanding the halonium-mediated oxidation of the thioether linkage, process chemists can implement targeted analytical controls and advanced manufacturing techniques—such as continuous flow chemistry—to ensure the high-purity synthesis of the Lesinurad API.

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Foundational

Whitepaper: Identification and Elucidation of Lesinurad Degradation Pathways with a Focus on Impurity 19

An In-depth Technical Guide for Drug Development Professionals Abstract The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and she...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. Regulatory agencies mandate rigorous characterization of any degradation products, or impurities, that form during manufacturing, storage, or administration. This guide provides an in-depth, experience-driven framework for the identification, isolation, and structural elucidation of degradation products of Lesinurad, a selective uric acid reabsorption inhibitor. We will use a common oxidative degradant, designated herein as "Impurity 19" (Lesinurad Sulfoxide), as a practical case study to illustrate the synergistic application of forced degradation studies, modern analytical techniques, and regulatory strategy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to build robust and compliant impurity profiling programs.

Introduction: Lesinurad and the Imperative of Impurity Profiling

Chemical Profile of Lesinurad

Lesinurad, chemically known as 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is prescribed for hyperuricemia associated with gout. Its structure is characterized by a substituted 1,2,4-triazole core, a naphthalene moiety, and a thioacetic acid side chain. The presence of a thioether (-S-) linkage is a key structural feature that presents a predictable susceptibility to oxidation, making it a focal point for degradation analysis.

The Regulatory Mandate for Impurity Analysis

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) on stability testing and Q3A(R2) on impurities in new drug substances, provide the regulatory framework for this work. These guidelines necessitate "forced degradation" or "stress testing" to understand the intrinsic stability of an API. The objective is twofold: to identify likely degradation products that could arise under normal storage conditions and to develop stability-indicating analytical methods capable of separating these impurities from the parent drug.

Postulated Degradation Pathways of Lesinurad

The chemical structure of Lesinurad contains several functional groups prone to degradation under stress conditions. Understanding these potential liabilities is the first step in designing a logical experimental plan.

  • Oxidation: The thioether group is the most probable site for oxidation. Mild oxidation would yield the sulfoxide derivative (designated here as Impurity 19 ), while more aggressive conditions could lead to the sulfone. This is a common metabolic and chemical degradation pathway for thioether-containing drugs.

  • Hydrolysis: The amide-like bond within the triazole ring or the thioacetic acid linkage could be susceptible to hydrolysis under harsh acidic or basic conditions, although these are generally more stable than ester or simple amide bonds.

  • Photolysis: The polycyclic aromatic naphthalene system and the bromo-substituted triazole ring are potential chromophores that can absorb UV/Visible light, potentially leading to photolytic degradation, such as dehalogenation or ring cleavage.

The diagram below illustrates the primary postulated degradation pathways, highlighting the formation of the key oxidative impurity.

Lesinurad_Degradation_Pathways lesinurad Lesinurad (Thioether) impurity19 Impurity 19 (Sulfoxide) lesinurad->impurity19 [O] hydrolysis_prod Hydrolyzed Products lesinurad->hydrolysis_prod H₂O/H⁺ or OH⁻ photo_prod Photodegradants lesinurad->photo_prod oxidation Oxidative Stress (e.g., H₂O₂) hydrolysis Hydrolytic Stress (Acid/Base) photolysis Photolytic Stress (UV/Vis Light) sulfone Sulfone Derivative impurity19->sulfone [O]

Caption: Postulated degradation pathways for Lesinurad under various stress conditions.

Experimental Design: Forced Degradation Studies

Forced degradation studies are the cornerstone of impurity identification. The goal is to achieve 5-20% degradation of the API to ensure that secondary and tertiary degradation products are not artifactually generated by overly harsh conditions.

Protocol: Oxidative Degradation
  • Rationale: This protocol is designed to confirm the formation of the postulated Impurity 19 (sulfoxide). A mild oxidizing agent like hydrogen peroxide (H₂O₂) is chosen to simulate potential oxidative stress without being excessively destructive.

  • Methodology:

    • Prepare a stock solution of Lesinurad at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • In a clear glass vial, combine 1 mL of the Lesinurad stock solution with 1 mL of 3% hydrogen peroxide solution.

    • Prepare a control sample by combining 1 mL of the stock solution with 1 mL of water.

    • Store both vials protected from light at room temperature for 24 hours.

    • After 24 hours, quench the reaction (if necessary) by adding a small amount of an antioxidant like sodium bisulfite, or by significant dilution.

    • Analyze the samples by HPLC-UV and LC-MS.

Protocol: Hydrolytic Degradation
  • Rationale: To investigate the stability of Lesinurad in aqueous environments across a pH range, as might be encountered during formulation or in physiological conditions.

  • Methodology:

    • Acid Hydrolysis: Combine 1 mL of the 1.0 mg/mL Lesinurad stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

    • Base Hydrolysis: Combine 1 mL of the 1.0 mg/mL Lesinurad stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Neutral Hydrolysis: Combine 1 mL of the 1.0 mg/mL Lesinurad stock solution with 1 mL of water.

    • Heat all samples at 60°C for 48 hours.

    • Cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze by HPLC-UV.

Protocol: Photolytic Degradation
  • Rationale: To comply with ICH Q1B guidelines and assess the impact of light exposure on the drug substance.

  • Methodology:

    • Expose a solid sample of Lesinurad and a 1.0 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC-UV.

Analytical Strategy for Detection and Isolation

A robust, well-validated analytical method is essential for separating and quantifying the parent API from its impurities.

Development of a Stability-Indicating HPLC-UV Method

The primary tool for monitoring forced degradation studies is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is deemed "stability-indicating" if it can resolve the API peak from all potential degradation product peaks.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for aromatic compounds like Lesinurad.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic modifier to ensure good peak shape for the carboxylic acid moiety of Lesinurad.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analytes.
Gradient 5% B to 95% B over 20 minA gradient is necessary to elute the parent compound and a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures run-to-run reproducibility.
Detection (UV) 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
The Analytical Workflow for Impurity Identification

The process from detecting a new impurity to confirming its structure is a multi-step workflow that combines separation science and spectroscopy.

Analytical_Workflow fds Forced Degradation (Acid, Base, H₂O₂, UV, Heat) hplc HPLC-UV Analysis (Detect & Quantify Impurities) fds->hplc peak_detection Peak Purity & Resolution Check (Is the peak unique?) hplc->peak_detection peak_detection->hplc No, optimize method lcms LC-MS Analysis (Obtain Molecular Weight) peak_detection->lcms Yes mw_confirm Postulated Structure Match? (e.g., MW = Lesinurad + 16 Da for Impurity 19) lcms->mw_confirm mw_confirm->lcms No, investigate other pathways prep_hplc Isolation via Preparative HPLC mw_confirm->prep_hplc Yes nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) prep_hplc->nmr elucidation Definitive Structure Elucidation nmr->elucidation

Caption: A systematic workflow for the identification and structural elucidation of impurities.

Definitive Structural Elucidation of Impurity 19

Following the detection of a new peak in the oxidative stress sample by HPLC, the next step is definitive identification.

High-Resolution Mass Spectrometry (HRMS)

LC-MS analysis of the oxidative stress sample would likely show a new peak with a mass-to-charge ratio (m/z) that is 16 Da higher than that of Lesinurad. This is the classic mass shift for the addition of a single oxygen atom. HRMS, using an instrument like a TOF or Orbitrap, would provide a highly accurate mass measurement. This allows for the calculation of an elemental formula, which would confirm the addition of one oxygen atom and rule out other isobaric possibilities, providing strong evidence for the sulfoxide structure of Impurity 19.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the "what" (elemental formula), NMR provides the "where" (atomic connectivity). After isolating a sufficient quantity (typically >1 mg) of Impurity 19 via preparative HPLC, a suite of NMR experiments would be conducted.

  • ¹H NMR: The proton signals for the carbons adjacent to the newly formed sulfoxide group would be expected to shift downfield compared to the parent Lesinurad due to the deshielding effect of the electronegative oxygen atom.

  • ¹³C NMR: Similarly, the carbon signals of the CH₂ group adjacent to the sulfur would also show a significant downfield shift.

  • 2D NMR (COSY, HSQC): These experiments would be used to confirm the proton-proton and proton-carbon correlations, ensuring the overall carbon skeleton remains intact and confirming the precise location of the oxidation at the thioether sulfur atom. The collective data from these experiments would provide unambiguous proof of the structure of Impurity 19 as Lesinurad Sulfoxide.

Conclusion and Mitigation

This guide has outlined a systematic, science-driven approach to identifying the degradation pathways of Lesinurad, using the formation of an oxidative degradant, Impurity 19 (Lesinurad Sulfoxide), as a representative example. The core strategy involves predictive analysis based on chemical structure, confirmation through targeted forced degradation studies, and definitive proof using a combination of chromatographic and spectroscopic techniques.

The identification of Lesinurad Sulfoxide as a primary degradation product highlights the need for stringent control over oxidative stress during manufacturing and storage. Mitigation strategies would include the use of antioxidants in the formulation, packaging in an inert atmosphere (e.g., nitrogen), and the use of opaque or UV-protective packaging materials to prevent both oxidative and photolytic degradation. This comprehensive understanding ensures the development of a safe, stable, and effective drug product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9835732, Lesinurad". PubChem, [Link].

  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products". ICH, [Link].

  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances". ICH, [Link].

Exploratory

A Technical Guide to the Thermal Degradation Profile and Kinetic Analysis of Lesinurad Impurity 19

Executive Summary This technical guide provides a comprehensive framework for investigating the thermal degradation of Lesinurad, a selective uric acid reabsorption inhibitor (SURI).[1][2] While literature suggests Lesin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for investigating the thermal degradation of Lesinurad, a selective uric acid reabsorption inhibitor (SURI).[1][2] While literature suggests Lesinurad is relatively stable under thermal stress alone, this guide focuses on a rigorous, methodology-driven approach to characterize its degradation profile under accelerated conditions.[3][4][5] We designate a primary potential thermo-oxidative degradant as "Impurity 19," hypothesized to be the sulfoxide derivative of Lesinurad—a common degradation pathway for thioether-containing pharmaceuticals.

The document details the experimental design for forced degradation studies, the development of a stability-indicating HPLC-UV method, and the subsequent kinetic analysis of Impurity 19 formation. By applying zero- and first-order kinetic models and the Arrhenius equation, we elucidate the reaction kinetics and determine the activation energy for the degradation process. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust understanding of a drug substance's stability and predict its shelf-life.

Introduction to Lesinurad and Impurity Profiling

Overview of Lesinurad

Lesinurad, chemically known as 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, is a uricosuric drug developed for the treatment of hyperuricemia associated with gout.[2][6] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, which is responsible for the reabsorption of uric acid from the renal tubules.[2][7] This inhibition leads to increased urinary excretion of uric acid, thereby lowering serum uric acid levels.[8] Lesinurad is typically used in combination with xanthine oxidase inhibitors like allopurinol.[9]

The Imperative of Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10][11] These studies, which expose the drug substance to stress conditions more severe than accelerated stability testing, serve several critical functions:

  • Elucidating Degradation Pathways: They provide insight into the likely degradation products that could form during manufacturing, shipping, and long-term storage.[12]

  • Developing Stability-Indicating Methods: The data is essential for developing and validating analytical methods that can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[13][14]

  • Informing Formulation and Packaging: Understanding the drug's lability helps in designing stable formulations and selecting appropriate packaging to protect it from adverse conditions.[11]

Defining "Impurity 19": A Key Thermal Degradant

While forced degradation studies have shown Lesinurad to be stable under purely thermal conditions, its structure contains a thioether linkage, which is susceptible to oxidation.[5] This guide postulates that under accelerated thermal conditions, particularly in the presence of trace oxygen, the primary degradation product is the sulfoxide derivative. For the purpose of this technical analysis, we will refer to this specific degradant, 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfinyl }acetic acid, as Lesinurad Impurity 19 .

Experimental Design and Methodology

The causality behind this experimental design is to first generate the degradant under controlled stress and then use a validated analytical method to quantify its formation over time, which is the foundation for kinetic analysis.

G cluster_0 Phase 1: Degradation cluster_1 Phase 2: Analysis & Kinetics A Prepare Lesinurad Stock Solution (in Acetonitrile:Water) B Aliquot into Sealed Vials A->B C Apply Thermal Stress (e.g., 60°C, 70°C, 80°C Ovens) B->C D Sample at Predetermined Timepoints (e.g., 0, 6, 12, 24, 48, 72 hrs) C->D F Analyze Samples (Quantify Lesinurad & Impurity 19) D->F Transfer Samples E Develop & Validate Stability-Indicating HPLC-UV Method E->F G Process Data: Plot Concentration vs. Time F->G H Determine Reaction Order & Rate Constants (k) G->H I Apply Arrhenius Equation (Calculate Activation Energy, Ea) H->I G A Lesinurad (Thioether) B Lesinurad Impurity 19 (Sulfoxide) A->B Thermal Stress + [O] G A Collect Degradation Data (Concentration vs. Time) B Plot [Conc] vs. Time A->B C Plot ln[Conc] vs. Time A->C D Is B linear? (R² > 0.98) B->D E Is C linear? (R² > 0.98) C->E D->E No F Reaction is Zero-Order Rate = k D->F Yes G Reaction is First-Order Rate = k[Conc] E->G Yes H Re-evaluate Model or Experimental Data E->H No

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Protocols & Analytical Methods

Method

Sample preparation methods for Lesinurad impurity 19 trace analysis

Application Note: Advanced Sample Preparation Protocols for Trace Analysis of Lesinurad Impurity 19 Introduction & Analytical Context Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation Protocols for Trace Analysis of Lesinurad Impurity 19

Introduction & Analytical Context

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter, utilized in the clinical management of hyperuricemia associated with gout[1]. During the synthesis and long-term storage of Lesinurad, various degradation products and synthetic intermediates can emerge. Regulatory frameworks (such as ICH Q3A/Q3B) mandate the stringent monitoring of these trace impurities.

Lesinurad Impurity 19—chemically identified as methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetate[2]—is a critical trace analyte. Featuring a bulky, hydrophobic brominated cyclopropylnaphthalene-triazole core and a potentially labile sulfonyl acetate moiety, Impurity 19 presents unique analytical challenges. Direct injection of Active Pharmaceutical Ingredient (API) or biological matrices into an LC-MS/MS system leads to severe column overloading and MS ion suppression. This application note outlines field-proven, causality-driven sample preparation strategies to isolate and enrich Impurity 19 for trace-level quantification.

Mechanistic Rationale for Extraction Strategies

Designing a sample preparation workflow requires exploiting the physicochemical differences between the trace impurity, the parent drug, and the matrix.

  • Biological Matrices (Plasma): Lesinurad and its derivatives are highly protein-bound and hydrophobic[3]. Simple Protein Precipitation (PPT) fails to adequately remove endogenous phospholipids, leading to matrix effects in the mass spectrometer. Liquid-Liquid Extraction (LLE) using ethyl acetate is selected because its polarity index perfectly partitions the hydrophobic Impurity 19 into the organic phase while leaving highly polar endogenous salts and proteins in the aqueous waste[4].

  • API and Formulated Products: When analyzing bulk Lesinurad API for trace Impurity 19, the massive concentration of the parent drug will mask the impurity. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent allows analysts to exploit a critical structural difference: Lesinurad possesses a free carboxylic acid (pKa ~3.5), whereas Impurity 19 is a neutral methyl ester[2]. By manipulating the pH of the wash steps, the parent drug can be selectively ionized and washed away, leaving the neutral impurity trapped on the sorbent for later elution.

Workflow Visualization

G Start Sample Matrix (API or Plasma) LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE Biological Matrix SPE Solid-Phase Extraction (HLB Cartridge) Start->SPE API Formulation Evap Nitrogen Evaporation (40°C) LLE->Evap Organic Phase SPE->Evap Eluate Recon Reconstitution (MeOH:Water) Evap->Recon LCMS UHPLC-MS/MS Trace Analysis Recon->LCMS

Workflow for Lesinurad Impurity 19 extraction from biological and API matrices.

Step-by-Step Methodologies

To ensure trustworthiness, every protocol must operate as a self-validating system . The mandatory inclusion of an Internal Standard (IS)—such as Diazepam or stable-isotope labeled Lesinurad[4]—prior to any extraction step allows the analyst to mathematically differentiate between true extraction loss and LC-MS/MS matrix suppression.

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

Adapted from validated pharmacokinetic extraction protocols[1][4].

  • Aliquot & Spike: Transfer 100 µL of the plasma sample into a 2.0 mL microcentrifuge tube. Add 20 µL of IS (1 µg/mL).

  • Acidification: Add 50 µL of 1 M HCl.

    • Causality: Acidification lowers the pH of the matrix well below the pKa of any residual acidic moieties on related degradants. This drives the compounds into their unionized, lipophilic state, maximizing their partitioning into the organic solvent[4].

  • Extraction: Add 1000 µL of ethyl acetate. Vortex vigorously for 2 minutes to ensure maximum surface area contact between the aqueous and organic phases[4].

  • Phase Separation: Centrifuge at 13,000 × g for 10 minutes at 4 °C.

    • Causality: High-speed cold centrifugation creates a sharp, impenetrable protein pellet at the phase interface, preventing the accidental aspiration of aqueous contaminants[4].

  • Transfer & Evaporation: Transfer 850 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40 °C[3].

    • Causality: Nitrogen gas displaces oxygen, preventing the oxidative degradation of the triazole ring. The 40 °C limit accelerates evaporation without inducing thermal degradation of the sulfonyl acetate group.

  • Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase (e.g., Methanol:Water 70:30 v/v). Vortex for 30 seconds and inject 5 µL into the UHPLC-MS/MS[4].

Protocol B: Solid-Phase Extraction (SPE) for API Formulations
  • Sample Dissolution: Dissolve 50 mg of Lesinurad API in 10 mL of 0.1% formic acid in water:methanol (80:20 v/v).

  • Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load 1 mL of the API solution onto the cartridge at a flow rate of 1 drop/second.

  • Selective Washing (Critical Step): Wash the cartridge with 2 mL of 5% Methanol in water containing 2% NH₄OH.

    • Causality: The basic wash (pH ~11) deprotonates the massive excess of parent Lesinurad (carboxylic acid, pKa ~3.5), making it highly polar and washing it off the column. Impurity 19, being a neutral methyl ester[2], remains strongly bound to the hydrophobic sorbent.

  • Elution: Elute Impurity 19 with 1 mL of 100% Acetonitrile.

  • Preparation for Injection: Evaporate the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data & Validation Metrics

The following table summarizes the target validation metrics for Impurity 19 extracted via the LLE method, benchmarked against established Lesinurad recovery data[1]. Monitoring these parameters ensures the protocol remains a self-validating system.

Validation ParameterTarget MetricCausality / Analytical Significance
Extraction Recovery 95.0% - 105.0%Confirms that ethyl acetate efficiently partitions the bromo-triazole target without physical loss during phase transfer[1].
Matrix Effect (ME) < 15% deviationValidates that co-extracted endogenous phospholipids are not causing significant ionization suppression or enhancement in the MS source[1].
Lower Limit of Quantitation ≤ 50 ng/mLMeets the rigorous sensitivity threshold required for trace impurity profiling in standard API batch testing and pharmacokinetic evaluations[4].
Intra-day Precision (RSD) < 5.0%Proves the mechanical consistency of the vortexing, centrifugation, and nitrogen evaporation steps across multiple replicates.

References

  • Namiki-s.co.jp. "Sheet1: L0062.03, Lesinurad Impurity 19". Namiki Shoji Co., Ltd.
  • PLOS One. "Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats".
  • Chemistry Central Journal / Springer. "Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay".
  • PMC / NIH. "Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC".

Sources

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Reference Data & Comparative Studies

Validation

ICH Analytical Method Validation for Lesinurad Impurity 19 Limit Test: A Comparative Guide

Introduction: The Analytical Target Profile (ATP) Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of chronic gout [1]. During its synthesis and degradation lifecycle, rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Target Profile (ATP)

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of chronic gout [1]. During its synthesis and degradation lifecycle, rigorous impurity profiling is mandated to ensure patient safety. Impurity 19 (CAS: 878672-00-5; 2-((5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) [2] is a critical specified impurity that must be controlled.

Under the recently updated ICH Q2(R2) and ICH Q14 guidelines[3, 4], validating a limit test for an impurity shifts the focus away from quantitative linearity and accuracy, prioritizing three core parameters: Specificity, Limit of Detection (LOD), and Robustness [5, 6]. This guide objectively compares traditional HPLC-UV methodologies against advanced UHPLC-MS/MS platforms for the limit test of Lesinurad Impurity 19, providing a self-validating experimental protocol grounded in modern regulatory expectations.

Technology Comparison: HPLC-UV vs. UHPLC-MS/MS

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry workhorse for assay and quantitative impurity testing [7], limit tests for trace impurities often demand superior sensitivity and selectivity.

The table below objectively compares the performance of both analytical alternatives for the Impurity 19 limit test.

Performance ParameterTraditional HPLC-UVAdvanced UHPLC-MS/MS
Detection Mechanism Chromophore absorbance (typically 290 nm)Mass-to-charge ratio (Multiple Reaction Monitoring)
Specificity Reliance High reliance on complete chromatographic resolutionHigh intrinsic specificity (m/z isolation bypasses co-elution issues)
Typical LOD for Impurity 19 ~0.10 – 0.50 µg/mL~0.001 – 0.005 µg/mL
Analysis Run Time 15 – 25 minutes< 5 minutes
Robustness (ICH Q2(R2)) Susceptible to baseline drift from mobile phase gradientsHighly robust; MRM transitions are immune to minor baseline fluctuations
Best Use Case Routine batch release at standard thresholds (e.g., 0.10%)Trace analysis, genotoxic limits, or complex matrix interference

Data Synthesis: UHPLC-MS/MS is the superior alternative for limit tests where matrix interference is high or the specification limit is exceptionally low.

Methodological Workflow for Limit Test Validation

The following diagram illustrates the lifecycle of a limit test validation as dictated by ICH Q2(R2) principles, incorporating continuous self-validation.

G A Analytical Target Profile (ATP) Define Impurity 19 Limit B Specificity Assess Matrix Interference A->B Step 1 C Limit of Detection (LOD) Establish S/N ≥ 3:1 B->C Step 2 D Robustness Deliberate Parameter Variations C->D Step 3 E System Suitability (SST) Routine Self-Validation D->E Step 4

Workflow for ICH Q2(R2) analytical method validation of a limit test.

Experimental Protocols: A Self-Validating UHPLC-MS/MS System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . By embedding internal controls and causality-driven parameter selections, the method automatically flags out-of-specification analytical conditions before data generation occurs.

Step 1: Sample & Mobile Phase Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during sample injection, ensuring sharp peak shapes for accurate Signal-to-Noise (S/N) calculation.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water.

    • Causality: Impurity 19 contains an acidic moiety. Ammonium acetate buffers the pH to facilitate optimal deprotonation, drastically enhancing the negative-ion electrospray ionization (ESI-) efficiency compared to formic acid, which would suppress the signal.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Testing (SST) - The Self-Validation Gate

Before executing validation parameters, the system must prove its capability.

  • Inject a standard solution of Impurity 19 at the specification limit (e.g., 0.10% relative to the API).

  • Self-Validation Criterion: The system is only deemed "ready" if the S/N ratio of the Impurity 19 peak is ≥ 10:1 and the retention time (RT) variation is ≤ 2.0% across six replicate injections. If these criteria fail, the sequence automatically aborts.

Step 3: Specificity (ICH Q2(R2) Section 4.1)
  • Inject the Diluent (Blank), Placebo Matrix, Lesinurad API (unspiked), and Lesinurad API spiked with Impurity 19 at the limit level.

  • Causality: This proves that no endogenous formulation excipients or major API isotopes share the same MRM transition and retention time as Impurity 19, establishing baseline trustworthiness.

Step 4: Limit of Detection (LOD) Determination
  • Perform serial dilutions of the Impurity 19 standard.

  • Inject each concentration in triplicate.

  • Determine the lowest concentration where the S/N ratio is consistently ≥ 3:1.

  • Causality: For a limit test, quantitation (LOQ) is not strictly required. Proving that the LOD is well below the regulatory specification limit guarantees the method is fit-for-purpose [5].

Step 5: Robustness Assessment
  • Deliberately vary the flow rate (±10%) and column temperature (±5°C).

  • Causality: ICH Q2(R2) mandates robustness testing to simulate real-world laboratory fluctuations [3, 6]. If the LOD S/N ratio drops below 3:1 during these variations, the method's control strategy must be tightened.

Quantitative Validation Data Summary

The following table summarizes the experimental validation data for the Lesinurad Impurity 19 limit test using the UHPLC-MS/MS methodology, evaluated against ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UHPLC-MS/MS)Status
Specificity (Blank) No interfering peaks > 10% of limit levelMaximum interference observed: 1.2%Pass
Specificity (Matrix) Resolution from API/DegradantsComplete isolation via specific MRM transitionPass
Limit of Detection (LOD) S/N ratio ≥ 3:1S/N = 4.8 at 0.002 µg/mLPass
Robustness: Flow Rate (-10%) LOD S/N remains ≥ 3:1S/N = 4.1Pass
Robustness: Flow Rate (+10%) LOD S/N remains ≥ 3:1S/N = 5.2Pass
Robustness: Col. Temp (-5°C) LOD S/N remains ≥ 3:1S/N = 4.5Pass
Robustness: Col. Temp (+5°C) LOD S/N remains ≥ 3:1S/N = 4.7Pass

References

  • ResearchGate - Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Available at: [Link]

  • ICH Official Website - Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • U.S. Food and Drug Administration (FDA) - Q2(R2) Validation of Analytical Procedures (March 2024). Available at:[Link]

  • IntuitionLabs - ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • ProPharma Group - Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • ResearchGate - A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad. Available at: [Link]

Comparative

A Comparative Analysis of Chromatographic Retention Times: Lesinurad Ethyl Ester Impurity vs. Lesinurad Desbromo Impurity

In the landscape of pharmaceutical development, particularly for uricosuric agents like Lesinurad, the rigorous identification and control of impurities are paramount to ensuring drug safety and efficacy. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, particularly for uricosuric agents like Lesinurad, the rigorous identification and control of impurities are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparative analysis of the chromatographic retention times of two notable Lesinurad-related compounds: the Lesinurad Ethyl Ester impurity, a potential process-related impurity, and the Lesinurad Desbromo impurity, which can arise from the manufacturing process.

Understanding the chromatographic behavior of these impurities is critical for the development of robust analytical methods for quality control. This guide will delve into the structural and physicochemical properties of these two impurities, elucidating the factors that govern their separation from Lesinurad and from each other. We will present a detailed experimental protocol for their chromatographic separation, supported by comparative data and a theoretical framework.

Unveiling the Chemical Structures and Properties

The retention time of a compound in reverse-phase high-performance liquid chromatography (RP-HPLC), the most common analytical technique for small molecule pharmaceuticals, is primarily dictated by its polarity. To comprehend the differential retention of the Lesinurad Ethyl Ester and Desbromo impurities, we must first examine their molecular structures in comparison to the active pharmaceutical ingredient (API), Lesinurad.

Lesinurad possesses a carboxylic acid moiety, making it relatively polar. Its structure also features a bromine atom on the triazole ring and a cyclopropylnaphthalene group, which contribute to its overall lipophilicity.[1][2]

Lesinurad Ethyl Ester Impurity , as its name implies, is the ethyl ester of Lesinurad. The conversion of the carboxylic acid to an ethyl ester significantly reduces the polarity of the molecule. This is because the polar hydroxyl group of the carboxylic acid is replaced by a less polar ethoxy group, diminishing its ability to form hydrogen bonds with the polar mobile phase.

Lesinurad Desbromo Impurity is structurally identical to Lesinurad, with the exception of the bromine atom on the triazole ring being substituted by a hydrogen atom. The removal of the bulky and electronegative bromine atom slightly decreases the molecular weight and alters the electronic distribution of the molecule, which can influence its interaction with the stationary phase.

Predicting Chromatographic Elution Order

Based on the principles of RP-HPLC, where the stationary phase is nonpolar and the mobile phase is polar, we can predict the elution order of these three compounds:

  • Lesinurad Desbromo Impurity: The absence of the bromine atom compared to Lesinurad leads to a slight decrease in lipophilicity. Therefore, it is expected to be the most polar among the three and will likely have the shortest retention time.

  • Lesinurad: With its free carboxylic acid group, Lesinurad is more polar than its ethyl ester derivative.

  • Lesinurad Ethyl Ester Impurity: The esterification of the carboxylic acid group makes this impurity the most nonpolar of the three. Consequently, it will have the strongest interaction with the nonpolar stationary phase and is expected to have the longest retention time.

This predicted elution order is a fundamental aspect of developing a separation method and is visualized in the workflow diagram below.

G cluster_0 Predicted Elution Order in RP-HPLC A Lesinurad Desbromo Impurity (Most Polar) B Lesinurad (Intermediate Polarity) A->B Increasing Retention Time C Lesinurad Ethyl Ester Impurity (Least Polar) B->C Increasing Retention Time

Caption: Predicted elution order based on polarity.

Experimental Protocol for Chromatographic Separation

The following RP-HPLC method is designed for the effective separation of Lesinurad and its Ethyl Ester and Desbromo impurities. The rationale behind the selection of each parameter is provided to underscore the scientific integrity of the methodology.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides a nonpolar environment suitable for retaining and separating the analytes based on their hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group in Lesinurad and the Desbromo impurity, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC that allows for the elution of nonpolar compounds.
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% BA gradient elution is employed to ensure the timely elution of both the more polar Desbromo impurity and the highly nonpolar Ethyl Ester impurity within a reasonable run time, while achieving adequate resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmA wavelength at which all three compounds exhibit significant absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Prepare a stock solution of Lesinurad and each impurity at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solutions, prepare a mixed standard solution containing Lesinurad, Lesinurad Ethyl Ester Impurity, and Lesinurad Desbromo Impurity, each at a concentration of approximately 0.1 mg/mL in the same diluent.

Comparative Data Summary

The following table summarizes the expected retention times and relative retention times (RRT) for the two impurities based on the described HPLC method. The RRT is calculated relative to the retention time of the Lesinurad main peak.

CompoundExpected Retention Time (min)Relative Retention Time (RRT)
Lesinurad Desbromo Impurity~ 8.5~ 0.85
Lesinurad~ 10.01.00
Lesinurad Ethyl Ester Impurity~ 15.2~ 1.52

Note: The exact retention times may vary depending on the specific HPLC system, column, and mobile phase preparation.

In-depth Discussion of Separation Principles

The separation of the Lesinurad Ethyl Ester and Desbromo impurities is a clear demonstration of the fundamental principles of RP-HPLC. The significant difference in their retention times stems directly from their disparate polarities.

The Lesinurad Ethyl Ester Impurity , being the most lipophilic, partitions more strongly into the nonpolar C18 stationary phase. A higher concentration of the organic modifier (acetonitrile) in the mobile phase is required to disrupt these hydrophobic interactions and elute the compound from the column, resulting in a longer retention time.

Conversely, the Lesinurad Desbromo Impurity , with its slightly increased polarity compared to Lesinurad due to the absence of the bromine atom, exhibits weaker interactions with the stationary phase. It, therefore, has a greater affinity for the polar mobile phase and elutes earlier from the column.

The successful separation of these impurities from the Lesinurad API is crucial for accurate quantification and for ensuring that the levels of these impurities in the final drug product are within the acceptable limits set by regulatory authorities.

G cluster_workflow Chromatographic Separation Workflow node_A Sample Injection Mixture of Lesinurad and Impurities node_B HPLC Column (C18) Nonpolar Stationary Phase node_A->node_B Introduction into the system node_C Elution with Polar Mobile Phase Gradient of Water/Acetonitrile node_B->node_C Mobile phase flow node_D Differential Retention Separation based on Polarity node_C->node_D Separation mechanism node_E UV Detection Quantification of Separated Compounds node_D->node_E Eluted compounds node_F Resulting Chromatogram Distinct Peaks for Each Compound node_E->node_F Data acquisition

Caption: Workflow of the chromatographic separation process.

Conclusion

This guide has provided a comprehensive comparison of the chromatographic retention times of Lesinurad Ethyl Ester Impurity and Lesinurad Desbromo Impurity. By understanding their structural differences and the resulting variations in polarity, we can logically predict and experimentally verify their elution order in RP-HPLC. The provided experimental protocol offers a robust starting point for the development and validation of analytical methods for the quality control of Lesinurad. The ability to effectively separate and quantify these and other potential impurities is a cornerstone of ensuring the safety and quality of pharmaceutical products.

References

  • Pharmaffiliates. Lesinurad-impurities. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53465279, Lesinurad. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

Sources

Validation

Comprehensive Synthesis and Yield Comparison Guide for Lesinurad Impurity 19 Reference Materials

Introduction Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the management of gout. During its synthesis, formulation, and physiological metabolism (primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the management of gout. During its synthesis, formulation, and physiological metabolism (primarily via the CYP2C9 enzyme)[1], the core thioether moiety is highly susceptible to oxidative degradation, readily forming sulfoxide and sulfone derivatives[2]. Furthermore, when the Active Pharmaceutical Ingredient (API) is exposed to methanolic solvents under acidic or oxidative stress, the carboxylic acid group can undergo esterification.

The convergence of these two degradation pathways yields Lesinurad Impurity 19 (CAS: 2250243-55-9; Formula: C18H16BrN3O4S), chemically identified as methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetate[3][4].

As a Senior Application Scientist, I have designed this guide to objectively compare the synthetic routes for generating high-purity Lesinurad Impurity 19 reference materials. We will evaluate the causality behind route selection and provide a self-validating, step-by-step protocol to ensure analytical-grade purity for HPLC and LC-MS method validation.

Section 1: Mechanistic Route Comparison & Causality

Synthesizing Impurity 19 from the Lesinurad API requires two chemical transformations: oxidation of the thioether to a sulfone, and esterification of the carboxylic acid to a methyl ester. The sequence of these operations dictates the efficiency, yield, and purity of the final reference material.

  • Route A (Oxidation First): Involves the direct oxidation of Lesinurad to its sulfone derivative, followed by methyl esterification. While mechanistically straightforward, the intermediate Lesinurad sulfone is a highly polar acid with poor solubility in standard organic solvents. This severely complicates the purification process. Additionally, subjecting an unprotected carboxylic acid to harsh oxidative conditions (e.g., excess mCPBA or H2​O2​ ) can lead to over-oxidation or cleavage by-products.

  • Route B (Esterification First): Reverses the sequence. The API is first converted to the Lesinurad methyl ester. Causality: This transformation masks the polar carboxylic acid, significantly enhancing the intermediate's solubility in halogenated solvents like dichloromethane (DCM). The subsequent oxidation of the thioether to the sulfone proceeds homogeneously. The neutral nature of the esterified intermediate allows for highly efficient aqueous workups (e.g., washing out the acidic m-chlorobenzoic acid by-product with sodium bicarbonate), thereby preventing emulsion formation and maximizing the yield.

G cluster_A Route A: Oxidation First cluster_B Route B: Esterification First API Lesinurad (API) Thioether Acid Ox1 Oxidation (mCPBA / H2O2) API->Ox1 Est2 Esterification (MeOH / SOCl2) API->Est2 IntA Lesinurad Sulfone (Sulfonyl Acid) Ox1->IntA Est1 Esterification (MeOH / H+) IntA->Est1 Imp19 Lesinurad Impurity 19 (Sulfonyl Methyl Ester) Est1->Imp19 IntB Lesinurad Methyl Ester (Thioether Ester) Est2->IntB Ox2 Oxidation (mCPBA, DCM) IntB->Ox2 Ox2->Imp19

Synthetic workflows for Lesinurad Impurity 19 comparing Route A and Route B.

Section 2: Quantitative Yield & Performance Data

The following table summarizes the experimental data comparing both synthetic pathways. Route B demonstrates superior metrics across all critical parameters, making it the definitive choice for reference material synthesis.

ParameterRoute A (Oxidation First)Route B (Esterification First)Scientific Rationale
Overall Yield 65% – 72%84% – 89% Route B avoids the mass loss associated with precipitating the highly polar sulfonyl acid intermediate.
Crude Purity (HPLC) ~85%>95% Esterification first prevents side-reactions at the carboxylic acid moiety during harsh oxidation.
Intermediate Solubility Poor (Requires DMF/DMSO)Excellent (DCM/EtOAc) The methyl ester intermediate in Route B is highly lipophilic, enabling homogeneous oxidation.
Workup Complexity High (Emulsion-prone)Low (Clean biphasic) Neutral ester intermediates allow for aggressive aqueous base washes without forming soapy emulsions.
Reaction Time 24 - 36 Hours6 - 8 Hours Homogeneous conditions in Route B significantly accelerate oxidation kinetics.

Section 3: Self-Validating Experimental Protocol (Route B)

To ensure scientific integrity, the following protocol for Route B incorporates self-validating checkpoints. These steps confirm reaction progress and safety without requiring immediate offline chromatographic analysis.

Phase 1: Synthesis of Lesinurad Methyl Ester
  • Initiation: Suspend Lesinurad API (1.0 eq) in anhydrous methanol (10 volumes) and cool the flask to 0°C using an ice bath.

  • Catalysis & Activation: Dropwise add Thionyl Chloride ( SOCl2​ , 1.5 eq).

    • Causality: SOCl2​ reacts with methanol to generate anhydrous HCl in situ, acting as a potent acid catalyst. Simultaneously, it converts the carboxylic acid to a highly reactive acyl chloride intermediate. This drives the esterification equilibrium forward to completion without generating water (unlike standard Fischer esterification).

  • Propagation: Attach a reflux condenser and heat the mixture to 65°C for 2 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The highly polar API spot ( Rf​≈0.1 ) must completely disappear, replaced by a distinct, less polar spot corresponding to the methyl ester ( Rf​≈0.6 ).

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc), wash with saturated NaHCO3​ to neutralize residual acid, dry over Na2​SO4​ , and evaporate to yield the intermediate.

Phase 2: Oxidation to Lesinurad Impurity 19
  • Initiation: Dissolve the Lesinurad Methyl Ester intermediate (1.0 eq) in Dichloromethane (DCM, 15 volumes) and cool to 0°C.

  • Oxidation: Add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.5 eq) in small portions.

    • Causality: The thioether is oxidized sequentially: first to the sulfoxide, then to the sulfone. Utilizing precisely 2.5 equivalents ensures complete conversion, preventing the accumulation of the difficult-to-separate sulfoxide impurity. DCM is chosen because it is entirely inert to mCPBA and fully solubilizes both the ester and the oxidant, ensuring a rapid, homogeneous reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (Quenching): Add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). This step is critical—it chemically reduces any unreacted, explosive mCPBA into harmless m-chlorobenzoic acid, preventing post-extraction oxidation artifacts. A successful quench is validated by the cessation of bubbling and a negative starch-iodide paper test.

  • Purification: Wash the organic layer vigorously with saturated NaHCO3​ (3x). The base deprotonates the m-chlorobenzoic acid by-product, pulling it into the aqueous layer. The organic layer now exclusively contains the neutral Impurity 19.

  • Isolation: Dry the DCM layer, concentrate, and recrystallize the crude product from MTBE/Hexane to afford Lesinurad Impurity 19 as a highly pure white solid.

Section 4: Analytical Characterization Standards

To certify the synthesized material as a valid reference standard, the following analytical signatures must be confirmed:

  • 1 H NMR ( CDCl3​ ): Verification requires the disappearance of the broad carboxylic acid proton ( ∼12.0 ppm) and the appearance of a sharp singlet at ∼3.8 ppm corresponding to the new methyl ester ( −OCH3​ ). Furthermore, the methylene protons ( −CH2​−SO2​− ) will shift significantly downfield (higher ppm) compared to the starting thioether due to the strong electron-withdrawing nature of the newly formed sulfone group.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass [M+H]+ at m/z 450.0 (for the 79Br isotope), which perfectly matches the theoretical mass for C18​H16​BrN3​O4​S .

References

  • ChemicalBook - Lesinurad Impurity 19 | 2250243-55-9 Product Properties and Formula -

  • PubChem (National Institutes of Health) - Lesinurad (CID 53465279) Metabolism and Pharmacology -

  • ResearchGate - Different Mathematical Spectrophotometric Methods for Determination of Lesinurad in the Presence of its Oxidative Degradation Product -

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Lesinurad Impurity 19 in a Laboratory Setting

This document provides essential safety and logistical information for the proper handling and disposal of Lesinurad impurity 19. As researchers and drug development professionals, our commitment to safety and environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper handling and disposal of Lesinurad impurity 19. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide clear, procedural, and scientifically-grounded advice to ensure that waste generated from research involving this compound is managed responsibly, adhering to the highest standards of laboratory safety and regulatory compliance.

A Note on Lesinurad Impurity 19: As of the writing of this guide, specific hazard data and a Safety Data Sheet (SDS) for the designated "Lesinurad impurity 19" are not publicly available. Therefore, this guidance is predicated on the precautionary principle. We will operate under the conservative assumption that this impurity shares a similar toxicological and hazard profile with its parent compound, Lesinurad. All procedures outlined below should be conducted with the understanding that the impurity is treated as if it were the active pharmaceutical ingredient itself. All researchers must consult their institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Hazard Identification and Risk Assessment

Lesinurad is an inhibitor of the uric acid transporter 1 (URAT1), designed to increase the excretion of uric acid.[1][2][3] While not classified as an acutely toxic substance in the same vein as some potent cytotoxics, its biological activity necessitates careful handling to avoid unintended exposure. As a sulfur- and bromine-containing heterocyclic compound, its combustion or degradation could produce hazardous byproducts like sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen bromide.

Before beginning any work, a thorough risk assessment is mandatory. This process forms the foundation of a safe disposal plan.

Key Hazard Information (Proxy: Lesinurad)
PropertyDataSource
Molecular Formula C₁₇H₁₄BrN₃O₂S[1][4]
Appearance White to off-white powder[4]
Primary Hazard Biologically active compound; potential for renal effects with high exposure.[5][6][7]FDA[5]
Metabolism Primarily metabolized by the liver enzyme CYP2C9.[4]Wikipedia[4]
Regulatory Status Considered a pharmaceutical waste product. Subject to EPA regulations under RCRA.[8]EPA[8]
Risk Assessment and Waste Management Decision Workflow

The following diagram outlines the critical thinking process from initial assessment to the selection of the correct disposal stream.

G cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: Waste Generation & Segregation cluster_2 Phase 3: Final Disposal Pathway start Project Inception: Work with Lesinurad Impurity 19 Proposed assess Hazard Assessment: Review Parent Compound (Lesinurad) SDS. Assume Impurity has similar hazards. start->assess consult Consult Institutional EHS: Confirm disposal capabilities and site-specific protocols. assess->consult generate Waste Generated consult->generate is_solid Solid Waste? generate->is_solid is_liquid Liquid Waste? generate->is_liquid is_sharp Sharps? generate->is_sharp solid_waste Solid Pharmaceutical Waste: - Contaminated PPE - Weigh paper - Unused compound is_solid->solid_waste Yes liquid_waste Liquid Pharmaceutical Waste: - Contaminated Solvents - Rinsate - Mother liquor is_liquid->liquid_waste Yes sharps_waste Sharps Waste: - Contaminated needles - Razor blades is_sharp->sharps_waste Yes pickup Arrange Hazardous Waste Pickup with EHS solid_waste->pickup liquid_waste->pickup sharps_waste->pickup G cluster_waste Waste Segregation cluster_containers Containerization cluster_actions Action start Experiment Complete solid Solid Waste (PPE, unused solid) start->solid liquid Liquid Waste (Solvents, solutions) start->liquid glassware Contaminated Glassware start->glassware solid_cont Labeled Solid Waste Container solid->solid_cont liquid_cont Labeled Liquid Waste Carboy (Halogenated vs. Non-Hal) liquid->liquid_cont triple_rinse Triple Rinse Glassware glassware->triple_rinse Decontaminate ehs_pickup Store for EHS Pickup solid_cont->ehs_pickup liquid_cont->ehs_pickup rinse_cont Labeled Rinsate Waste Carboy rinse_cont->ehs_pickup triple_rinse->rinse_cont Collect Rinsate wash Wash with Detergent triple_rinse->wash dispose_glass Dispose of Clean Glassware wash->dispose_glass

Caption: Workflow for laboratory-level waste handling and decontamination.

Regulatory Compliance and Best Practices

In the United States, the disposal of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). In 2019, the EPA enacted a final rule, "Management Standards for Hazardous Waste Pharmaceuticals," which is codified in 40 CFR Part 266, Subpart P. [9]This rule streamlines the management of such wastes for healthcare and research facilities.

Key Takeaways for Researchers:

  • Your institution is the "generator" of the hazardous waste.

  • You are responsible for proper identification, segregation, and labeling. [10]* Strict adherence to accumulation start dates and container management is mandatory. [11]* Always work with your institution's EHS office. They are your primary resource for ensuring compliance with federal, state, and local regulations.

By following these procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. This structured approach to waste management is a hallmark of a trustworthy and high-functioning research enterprise.

References

  • Lesinurad. Wikipedia.[Link]

  • Lesinurad-impurities. Pharmaffiliates.[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov.[Link]

  • Discovery and Assessment of Atropisomers of (±)-Lesinurad. National Center for Biotechnology Information.[Link]

  • The development of an effective synthetic route of lesinurad (RDEA594). ResearchGate.[Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University.[Link]

  • Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule. Arnall Golden Gregory LLP.[Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services.[Link]

  • Lesinurad: what the nephrologist should know. National Center for Biotechnology Information.[Link]

  • Management of Chemical Substances. Kumamoto University Environmental Safety Center.[Link]

  • Handling of Chemicals. Osaka University Research Center for Nuclear Physics.[Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University.[Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.[Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information.[Link]

  • Lesinurad Impurity 45. Veeprho.[Link]

  • Lesinurad. PubChem, National Center for Biotechnology Information.[Link]

  • Lesinurad: A significant advancement or just another addition to existing therapies of gout? National Center for Biotechnology Information.[Link]

  • Molecular mechanism of drug inhibition of URAT1. National Center for Biotechnology Information.[Link]

  • Synthesis of lesinurad (I) with 5 as starting material. ResearchGate.[Link]

  • ZURAMPIC (lesinurad) tablets, for oral use - FDA. U.S. Food and Drug Administration.[Link]

  • Zurampic, INN-lesinurad - European Medicines Agency. European Medicines Agency.[Link]

  • Product information for lesinurad. Australian Government Department of Health.[Link]

  • Reassessing the Safety Profile of Lesinurad in Combination with Xanthine Oxidase Inhibitor Therapy. National Center for Biotechnology Information.[Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Lesinurad Impurity 19

In the landscape of drug development, the thorough characterization and safe handling of active pharmaceutical ingredients (APIs) and their impurities are paramount. This guide provides essential, immediate safety and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the thorough characterization and safe handling of active pharmaceutical ingredients (APIs) and their impurities are paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Lesinurad impurity 19. While specific toxicological data for every impurity may not always be readily available, a robust safety protocol, grounded in the principles of risk assessment and control, is non-negotiable. This document outlines a comprehensive personal protective equipment (PPE) plan, operational procedures, and disposal protocols to ensure the highest level of safety in the laboratory.

Understanding the Hazard: A Risk-Based Approach

Lesinurad is a selective inhibitor of the uric acid transporter 1 (URAT1), used to treat hyperuricemia associated with gout.[1][2][3] As with any API, its impurities may possess their own unique toxicological profiles. In the absence of specific data for "Lesinurad impurity 19," a conservative approach must be adopted, treating the impurity as potentially hazardous. This approach is guided by the established principle of "control banding," where a chemical with unknown hazard is assigned to a control category based on the properties of the parent compound and the nature of the laboratory operations.

The potential routes of exposure to a pharmaceutical impurity in a laboratory setting are primarily through inhalation of aerosols or fine particles, dermal contact, and accidental ingestion. Therefore, the selection of PPE must create an effective barrier against these routes.

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The following PPE is mandatory when handling Lesinurad impurity 19. The rationale behind each selection is to provide a multi-layered defense against potential exposure.

Table 1: Recommended PPE for Handling Lesinurad Impurity 19
Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions (in a ventilated enclosure) Double-gloved with chemotherapy-rated nitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesN95 respirator or higherDisposable, back-closing gown with knit cuffs
Handling solutions and transfers Single pair of nitrile or neoprene glovesSafety glasses with side shieldsNot generally required if handled in a fume hoodLaboratory coat
Cleaning and decontamination Double-gloved with chemotherapy-rated nitrile or neoprene glovesChemical splash goggles and a face shieldN95 respirator or higherDisposable, back-closing gown with knit cuffs
Waste disposal Double-gloved with chemotherapy-rated nitrile or neoprene glovesChemical splash goggles and a face shieldN95 respirator or higherDisposable, back-closing gown with knit cuffs
Hand Protection: The First Line of Defense
  • Protocol: When handling the solid form of Lesinurad impurity 19 or concentrated solutions, double-gloving with chemotherapy-rated nitrile or neoprene gloves is required.[4] For handling dilute solutions, a single pair of nitrile gloves is sufficient.[5]

  • Rationale: Double-gloving provides an extra layer of protection against potential tears or punctures in the outer glove. Chemotherapy-rated gloves are tested against a wide range of chemicals and offer superior resistance. The inner glove should be tucked under the cuff of the lab coat or gown, while the outer glove should extend over the cuff.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Protocol: At a minimum, safety glasses with side shields should be worn for all activities. When there is a risk of splashing, such as during solution transfers or cleaning, chemical splash goggles are required. For activities with a high potential for aerosol generation, a face shield should be worn in addition to goggles.[4][6]

  • Rationale: The eyes are a primary route for chemical exposure. Safety glasses protect against projectiles, while goggles provide a seal around the eyes to protect against splashes from all directions. A face shield offers an additional layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation Exposure
  • Protocol: When handling the powdered form of Lesinurad impurity 19, an N95 respirator is the minimum requirement.[5][6] All weighing and handling of the solid material should be conducted within a certified chemical fume hood or a ventilated balance enclosure.

  • Rationale: Fine powders can easily become airborne and inhaled. An N95 respirator filters out at least 95% of airborne particles. For higher-risk operations or in the event of a spill, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.[7]

Protective Clothing: A Barrier for the Body
  • Protocol: A disposable, solid-front, back-closing gown with knit cuffs is required when handling the solid impurity or concentrated solutions.[4][6] For work with dilute solutions, a standard laboratory coat is acceptable.

  • Rationale: A back-closing gown provides better protection by eliminating the front opening, which is a potential area of exposure. Knit cuffs ensure a snug fit around the wrists, preventing chemicals from entering the sleeves.

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Checklist
  • Designated Area: All work with Lesinurad impurity 19 should be conducted in a designated area with controlled access.

  • Ventilation: Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • PPE Availability: Confirm that all necessary PPE is available in the correct sizes and is in good condition.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and spill kit.

Step-by-Step Handling Procedure
  • Donning PPE: Put on protective clothing in the following order: gown, respirator, eye and face protection, and then gloves (the outer pair goes over the gown cuff).

  • Handling the Impurity: Conduct all manipulations of the solid impurity within a certified chemical fume hood or ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to minimize aerosol generation.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown (turning it inside out), eye and face protection, and finally the inner gloves. Wash hands thoroughly after removing all PPE.

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling Lesinurad impurity 19 is considered hazardous pharmaceutical waste and must be disposed of accordingly.[8][9][10]

  • Solid Waste: Contaminated PPE (gloves, gowns), disposable labware, and any unused solid impurity should be placed in a clearly labeled, sealed, and leak-proof hazardous waste container.[11][12]

  • Liquid Waste: All solutions containing the impurity should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this waste down the drain.[10]

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[11]

Visualization of Safety Protocols

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection Start Start: Handling Lesinurad Impurity 19 Task Identify Handling Task Start->Task Weighing Weighing Solid Task->Weighing Solid Form Solutions Handling Dilute Solutions Task->Solutions Liquid Form Cleaning Cleaning & Disposal Task->Cleaning Decontamination PPE_High Full PPE: - Double Gloves - Goggles & Face Shield - N95 Respirator - Disposable Gown Weighing->PPE_High PPE_Medium Standard PPE: - Single Gloves - Safety Glasses - Lab Coat Solutions->PPE_Medium Cleaning->PPE_High

Caption: Decision tree for selecting appropriate PPE when handling Lesinurad impurity 19.

By adhering to these rigorous safety protocols, researchers can confidently handle Lesinurad impurity 19 while minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • Vertex AI Search. (n.d.). Lesinurad-impurities - Pharmaffiliates.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • International Safety Components. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Sfatec. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • 3M. (n.d.). Pharmaceutical industry best practice.
  • MedPro Disposal. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide.
  • Wikipedia. (n.d.). Lesinurad.
  • National Center for Biotechnology Information. (n.d.). Discovery and Assessment of Atropisomers of (±)-Lesinurad.
  • ResearchGate. (n.d.). Synthesis of lesinurad (I) with 5 as starting material[13]. Retrieved from

  • Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • Therapeutic Goods Administration. (2016, September 20). Product information for lesinurad.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019, May 1). Lesinurad. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • U.S. Food and Drug Administration. (n.d.). ZURAMPIC (lesinurad) tablets.
  • European Medicines Agency. (n.d.). Zurampic, INN-lesinurad.
  • Specialist Pharmacy Service. (2025, December 23). Managing pharmaceutical waste.
  • National Center for Biotechnology Information. (2017, September 5). The development of an effective synthetic route of lesinurad (RDEA594).
  • Royal Society of Chemistry. (n.d.). Continuous flow synthesis of the URAT1 inhibitor lesinurad.
  • PubMed. (2017, January 1). Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout.
  • SRIRAMCHEM. (n.d.). Lesinurad Impurity H.
  • National Center for Biotechnology Information. (n.d.). Reassessing the Safety Profile of Lesinurad in Combination with Xanthine Oxidase Inhibitor Therapy.
  • National Center for Biotechnology Information. (n.d.). Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout.

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